4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenyl morpholine-4-carboxylate
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Description
The compound “4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenyl morpholine-4-carboxylate” is a chemical compound with a molecular weight of 402.413 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles was achieved using disulfonic acid imidazolium chloroaluminate as a catalyst . The reaction involved the one-pot multi-component condensation of aryl aldehydes with ethyl acetoacetate, malononitrile, and hydrazine hydrate .Chemical Reactions Analysis
The synthesis of similar compounds involves a one-pot multi-component condensation of aryl aldehydes with ethyl acetoacetate, malononitrile, and hydrazine hydrate . This reaction was catalyzed by disulfonic acid imidazolium chloroaluminate .Scientific Research Applications
Synthesis Techniques and Catalysis
Green and Efficient Synthesis Methods
A study by Zolfigol et al. (2013) highlights a green, simple, and efficient method for preparing pyranopyrazole derivatives using a one-pot four-component condensation reaction. This method employs isonicotinic acid as a dual and biological organocatalyst under solvent-free conditions, illustrating an eco-friendly approach to synthesizing complex organic molecules (Zolfigol et al., 2013).
Corrosion Inhibition
Applications in Corrosion Inhibition
Dohare et al. (2017) investigated the use of pyranopyrazole derivatives as novel corrosion inhibitors for mild steel, useful for industrial pickling processes. Their study showed that these compounds exhibit high efficiency in protecting mild steel against corrosion, supported by gravimetric, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) (Dohare et al., 2017).
Antimicrobial and Analgesic Activities
Biological Activities
Mar'yasov et al. (2016) synthesized a series of methyl 3-acyl-6-amino-4-aryl-5-cyano-4H-pyran-2-carboxylates and explored their antimicrobial, analgesic, and antipyretic activities. This research demonstrates the potential of pyranopyrazole derivatives in developing new therapeutic agents with antimicrobial and pain-relieving properties (Mar'yasov et al., 2016).
Material Science and Surface Analysis
Surface Morphology Studies
The structural integrity and surface morphology of materials in the presence of pyranopyrazole derivatives have been analyzed using various techniques such as scanning electron microscopy (SEM) and atomic force microscopy (AFM). These studies provide insights into the protective layer formed by corrosion inhibitors on metal surfaces, highlighting the multifunctional applications of these compounds in material science and engineering (Dohare et al., 2017).
properties
IUPAC Name |
[4-(6-amino-5-cyano-3-methyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenyl] morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O5/c1-3-29-16-10-13(4-5-15(16)30-21(27)26-6-8-28-9-7-26)18-14(11-22)19(23)31-20-17(18)12(2)24-25-20/h4-5,10,18H,3,6-9,23H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUTVIQIFFFUHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(OC3=NNC(=C23)C)N)C#N)OC(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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